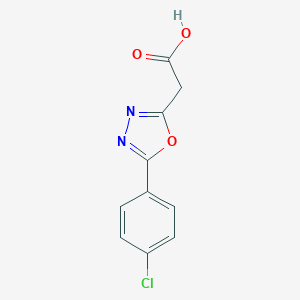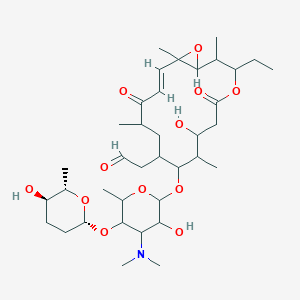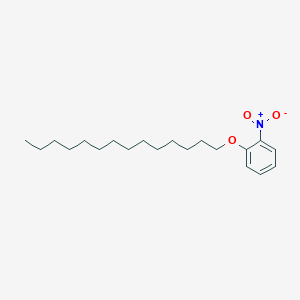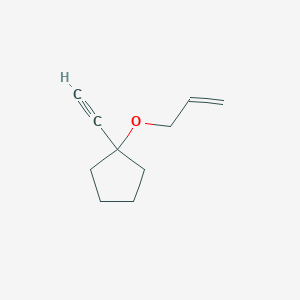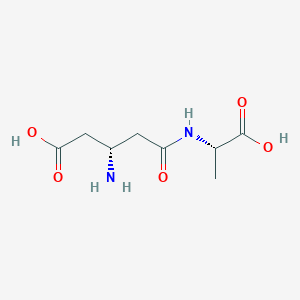
beta-Aminoglutarylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Aminoglutarylalanine, also known as BAGA, is a non-proteinogenic amino acid that has been studied for its potential applications in scientific research. BAGA has been found to have unique biochemical and physiological effects, making it an interesting compound to study. In
作用機序
The mechanism of action of beta-Aminoglutarylalanine is not fully understood, but it is believed to work by modulating the activity of glutamate receptors in the brain. Glutamate is an important neurotransmitter involved in many brain functions, including learning and memory. beta-Aminoglutarylalanine has been found to enhance the activity of certain glutamate receptors, leading to increased neuronal activity and neuroprotection.
Biochemical and Physiological Effects
beta-Aminoglutarylalanine has been found to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory effects, beta-Aminoglutarylalanine has been found to increase the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. beta-Aminoglutarylalanine has also been found to improve cognitive function in animal studies.
実験室実験の利点と制限
One advantage of using beta-Aminoglutarylalanine in lab experiments is its high purity and yield when synthesized using the method described above. beta-Aminoglutarylalanine is also a non-proteinogenic amino acid, meaning it does not interfere with the activity of natural amino acids in the body. However, one limitation of using beta-Aminoglutarylalanine in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are many potential future directions for research on beta-Aminoglutarylalanine. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and administration method for beta-Aminoglutarylalanine in these conditions. Another area of interest is the potential use of beta-Aminoglutarylalanine as a cognitive enhancer. Studies are needed to determine the effects of beta-Aminoglutarylalanine on cognitive function in humans and to determine its safety and efficacy as a cognitive enhancer.
合成法
Beta-Aminoglutarylalanine can be synthesized using a variety of methods, including the reaction of beta-alanine with N-carboxyglutamic acid or the reaction of glutamic acid with beta-alanine. The most common method for synthesizing beta-Aminoglutarylalanine is through the reaction of N-carboxyglutamic acid with beta-alanine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). This method yields beta-Aminoglutarylalanine with high purity and yield.
科学的研究の応用
Beta-Aminoglutarylalanine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. beta-Aminoglutarylalanine has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. beta-Aminoglutarylalanine has also been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory conditions such as multiple sclerosis.
特性
CAS番号 |
124756-83-8 |
|---|---|
分子式 |
C8H14N2O5 |
分子量 |
218.21 g/mol |
IUPAC名 |
(3S)-3-amino-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C8H14N2O5/c1-4(8(14)15)10-6(11)2-5(9)3-7(12)13/h4-5H,2-3,9H2,1H3,(H,10,11)(H,12,13)(H,14,15)/t4-,5-/m0/s1 |
InChIキー |
VBMGKLUUUVOQQN-WHFBIAKZSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC(=O)C[C@@H](CC(=O)O)N |
SMILES |
CC(C(=O)O)NC(=O)CC(CC(=O)O)N |
正規SMILES |
CC(C(=O)O)NC(=O)CC(CC(=O)O)N |
その他のCAS番号 |
124756-83-8 |
同義語 |
eta-aminoglutarylalanine D-beta-aminoglutaryl-Ala |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







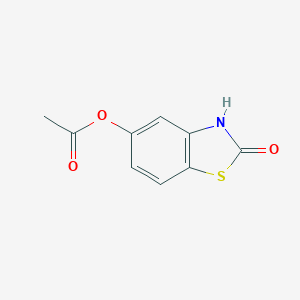
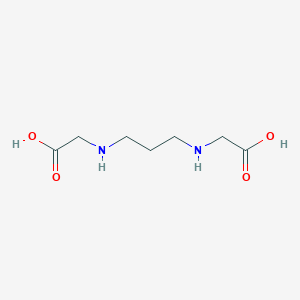
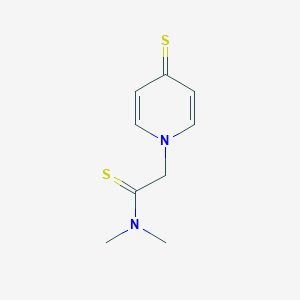
![[(1R,2S,3R,4R,5S)-2,5-dihydroxy-3,4-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B58575.png)
